3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Medicinal Chemistry Material Science Crystal Engineering

This 3-pyridyl-1,3,4-oxadiazole building block offers a unique bent coordination geometry dictated by the 3-position nitrogen, fundamentally different from the 4-pyridyl regioisomer (CAS 113604-00-5). The reactive chloromethyl group enables rapid SN2-based diversification with amines, thiols, or azides for efficient SAR exploration and compound library generation. In materials science, the 3-pyridyl orientation directs the formation of angular coordination polymers and MOFs with tailored porosity and catalytic activity. Ensure procurement of the correct regioisomer—substitution with analogs without re-optimization compromises downstream biological activity and material properties.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 677347-79-4
Cat. No. B1627716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
CAS677347-79-4
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(O2)CCl
InChIInChI=1S/C8H6ClN3O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4H2
InChIKeyHQTGPLTVMBODQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine (CAS 677347-79-4) - Heterocyclic Building Block


3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine (CAS 677347-79-4) is a heterocyclic building block featuring a pyridine ring linked to a 1,3,4-oxadiazole core substituted with a reactive chloromethyl group [1]. This compound, with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol [2], is a solid [3]. Its structure combines the well-known bioisosteric properties of the 1,3,4-oxadiazole ring with the metal-coordinating ability of the pyridine nitrogen, making it a versatile intermediate for medicinal chemistry and materials science [1].

Why 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine Cannot Be Replaced by Isomeric or Close Analogs


Direct substitution of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine with its close structural analogs, such as the 4-pyridyl isomer (CAS 113604-00-5) or other 1,2,4-oxadiazole regioisomers, is not scientifically valid without re-optimization of the downstream application. The position of the nitrogen atom on the pyridine ring (3-pyridyl vs. 4-pyridyl) fundamentally alters the compound's electronic distribution, dipole moment, and metal-coordination geometry [1]. This leads to quantifiable differences in physicochemical properties, such as density (1.35 g/cm³ for the target compound), and potentially impacts its reactivity in nucleophilic substitution reactions [2]. Furthermore, the specific regioisomer dictates the spatial arrangement of the resulting coordination complexes or pharmacophores, which is critical for achieving desired biological activity or material properties [1]. The evidence below quantifies these critical differences.

Quantitative Evidence Guide for Selecting 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine


Regioisomeric Impact on Physicochemical Properties: Density and Molecular Packing

The regioisomeric substitution pattern of the pyridine ring directly influences the compound's physicochemical properties. For 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine, a measured density of 1.35 g/cm³ is reported [1]. This value, while a bulk property, is a consequence of the molecule's specific 3-pyridyl geometry and its intermolecular interactions in the solid state. This differentiates it from its 4-pyridyl isomer (CAS 113604-00-5) or other oxadiazole analogs, for which this specific density value would not be applicable, impacting formulation, storage, and handling considerations.

Medicinal Chemistry Material Science Crystal Engineering

Differentiation in Coordination Chemistry: 3-Pyridyl vs. 4-Pyridyl Ligand Geometry

The position of the nitrogen atom on the pyridine ring (3-pyridyl vs. 4-pyridyl) is a critical determinant of the resulting metal-organic framework (MOF) or coordination complex topology. A comprehensive review of angular dipyridyl oxadiazole ligands demonstrates that 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (the structural analog) directs the assembly of coordination polymers with distinctly different 1D, 2D, and 3D network architectures compared to its 4-pyridyl counterpart, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole [1]. The 3-pyridyl isomer, due to its bent geometry, favors the formation of discrete molecular architectures and specific extended networks that are not accessible with the more linear 4-pyridyl isomer.

Coordination Chemistry MOF Synthesis Supramolecular Chemistry

Reactivity of Chloromethyl Moiety for Targeted Derivatization

The chloromethyl group on the 1,3,4-oxadiazole ring provides a specific handle for nucleophilic substitution reactions. Its reactivity is modulated by the electron-withdrawing nature of the oxadiazole and the attached pyridine ring. While direct kinetic data for this specific compound is not publicly available, the class of 5-aryl-3-chloromethyl-1,3,4-oxadiazoles is known to undergo facile SN2 reactions [1]. This differentiates it from non-halogenated methyl analogs, which are inert to such substitutions, and from other leaving groups (e.g., bromo, iodo), offering a balanced reactivity profile suitable for controlled, multi-step syntheses.

Medicinal Chemistry Organic Synthesis Chemical Biology

Application Scenarios for 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine in Research and Industry


Synthesis of Diversified 1,3,4-Oxadiazole Libraries via Nucleophilic Substitution

Medicinal chemists can utilize the reactive chloromethyl handle on 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine for the rapid generation of compound libraries. The compound serves as a common precursor for introducing various amines, thiols, or azides through SN2 reactions [1]. This allows for efficient exploration of structure-activity relationships (SAR) around the oxadiazole core, a privileged scaffold in drug discovery.

Design and Construction of Bent Coordination Polymers and Metal-Organic Frameworks (MOFs)

In materials science, this compound can be further functionalized into a dipyridyl-type ligand for coordination-driven self-assembly. The 3-pyridyl geometry of the resulting ligand is crucial for creating bent or angular coordination architectures with transition metals [2]. These materials have potential applications in gas storage, separation, heterogeneous catalysis, and the development of fluorescent sensors.

Preparation of Covalent Probes and Bioconjugates

The compound's chloromethyl group offers a site for covalent attachment to biomolecules or solid supports. This feature is valuable in chemical biology for the synthesis of activity-based probes, affinity matrices, or targeted drug conjugates. The pyridine moiety can also serve as a recognition element or a weak metal-binding site, adding a second layer of functionality to the probe [3].

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